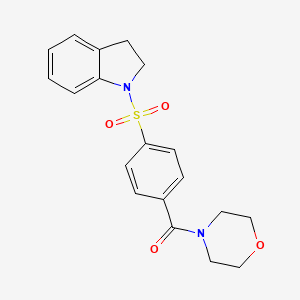

![molecular formula C19H13BrF3NO2 B2945310 5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid CAS No. 881040-06-8](/img/structure/B2945310.png)

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

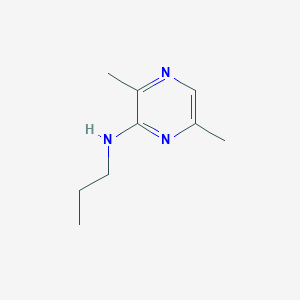

The compound “5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains several functional groups. It has a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with a carboxylic acid group, a bromophenyl group, a methyl group, and a trifluoromethylphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings . The exact structure would depend on the positions of these groups on the pyrrole ring .

Chemical Reactions Analysis

This compound, due to its functional groups, could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could participate in acid-base reactions, and the bromophenyl group could undergo nucleophilic aromatic substitution reactions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxylic acid group could make the compound acidic . The bromine and trifluoromethyl groups could also significantly affect the compound’s reactivity .

Aplicaciones Científicas De Investigación

Antitumor Evaluation

Novel acenaphtho[1,2-b]pyrrole-carboxylic acid esters and derivatives have been synthesized and evaluated for their cytotoxicity against certain cell lines, demonstrating potential in antitumor studies. These compounds, derived from similar structural frameworks, highlight the investigational value of pyrrole derivatives in developing anticancer agents (F. Liu et al., 2006).

Catalysis

A bis(oxazolinyl)pyrrole has been identified as a new monoanionic tridentate supporting ligand, leading to the synthesis of highly active palladium catalysts for Suzuki-type C−C coupling. This application underlines the potential utility of pyrrole derivatives in catalysis, suggesting areas where the specified compound might find use (C. Mazet & L. Gade, 2001).

Material Science

Research into poly (ester-imide)s based on diacid monomers, including those related to pyrrole derivatives, explores the thermal properties and solubility of these materials. Such studies indicate the potential for using complex pyrrole compounds in the development of new materials with specific thermal and solubility characteristics (Ruaa Jameel Kamel et al., 2019).

Chirality Assignment

The preparation of polyacetylenes bearing an amino group, including studies on their application to chirality assignment of carboxylic acids through circular dichroism, showcases the broader chemical research applications of pyrrole derivatives. This suggests potential methodologies for determining the chirality of complex compounds, including those related to the specified chemical (E. Yashima et al., 1997).

Organocatalysis

Zwitterionic salts derived from pyrrole compounds have shown effectiveness as organocatalysts for transesterification reactions. This application points to the versatility of pyrrole derivatives in facilitating chemical reactions, indicating potential research directions for the specified compound in catalysis (K. Ishihara et al., 2008).

Mecanismo De Acción

Target of Action

Similar pyrazole-bearing compounds have shown potent antileishmanial and antimalarial activities . These compounds are known to interact with specific targets in the Leishmania and Plasmodium species, which are the causative agents of leishmaniasis and malaria, respectively .

Mode of Action

It’s worth noting that similar pyrazole-bearing compounds have been shown to interact with their targets in a way that inhibits the growth and proliferation of the leishmania and plasmodium species . This interaction leads to the potent antileishmanial and antimalarial activities observed .

Biochemical Pathways

Similar pyrazole-bearing compounds have been shown to interfere with the biochemical pathways of the leishmania and plasmodium species, leading to their antileishmanial and antimalarial effects .

Pharmacokinetics

The suzuki–miyaura cross-coupling reaction, which is often used in the synthesis of such compounds, is known for its mild and functional group tolerant reaction conditions, suggesting potential favorable adme properties .

Result of Action

Similar pyrazole-bearing compounds have been shown to exhibit potent antileishmanial and antimalarial activities, suggesting that they may induce significant molecular and cellular changes in the leishmania and plasmodium species .

Action Environment

It’s worth noting that the efficacy of similar pyrazole-bearing compounds can be influenced by various factors, including the specific strain of leishmania or plasmodium, the host’s immune response, and the presence of drug-resistant strains .

Direcciones Futuras

Propiedades

IUPAC Name |

5-(4-bromophenyl)-2-methyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrF3NO2/c1-11-16(18(25)26)10-17(12-5-7-14(20)8-6-12)24(11)15-4-2-3-13(9-15)19(21,22)23/h2-10H,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYRFSMPEHOQTDJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CC=C(C=C3)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrF3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

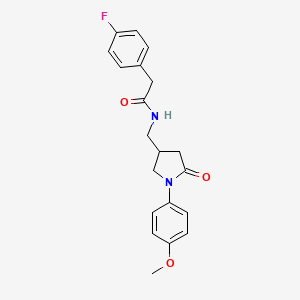

![N,2-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2945227.png)

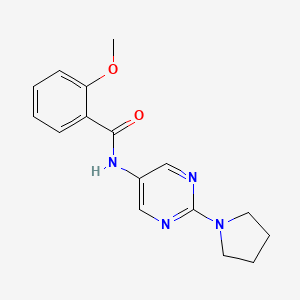

![3-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2945229.png)

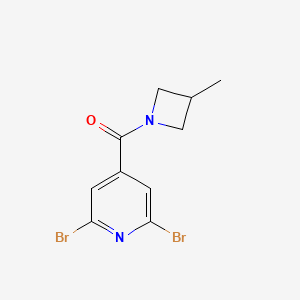

![N-(3,4-dimethoxyphenyl)-2-[8-(4-methylbenzoyl)-9-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]acetamide](/img/structure/B2945231.png)

![N-(5-chloro-2-methylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide](/img/structure/B2945236.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2945238.png)

![2-(3,4-dimethoxyphenyl)-5-(2-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2945250.png)